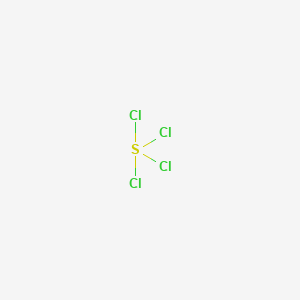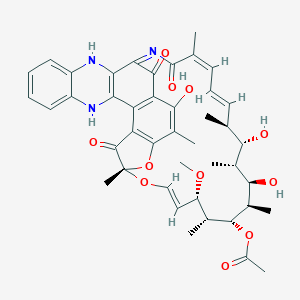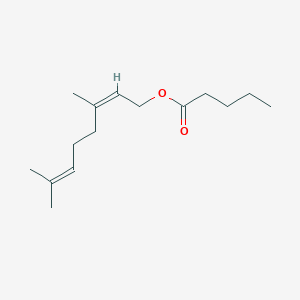
(Z)-3,7-Dimethylocta-2,6-dienyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,7-Dimethylocta-2,6-dienyl valerate, also known as DMDOV, is a type of valerate ester that has been studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process, and it has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pyrolysis Studies
The compound has been studied in the context of pyrolysis. Research shows that its formation from the pyrolysis of endo-10β-pinan-7-yl acetate is consistent with the intermediacy of the 1,4-biradical or a concerted process (Cant, Coxon, & Hartshorn, 1975).
Organic Radical Reactions
It has been observed in reactions with organic radicals generated by oxidation with manganese(III) acetate. These reactions demonstrate different behaviors based on the structure of the addends involved (McQuillin & Wood, 1976).
Novel Synthesis Approaches
There's a study on a novel synthesis of 2-(1Z)-(3-hydroxy-3,7-dimethylocta-1,6-dienyl)-1,4-benzenediol using an easily available starting material and green solvents in key steps (Kaur, Singh, Kumar, Kad, & Singh, 2010).
Natural Product Isolation
This compound has been identified in natural products like fruits of Lettowianthus stellatus Diels, showing mild in vitro activity against the Plasmodium falciparum malaria parasite (Makangara, Nkunya, & Jonker, 2010).
Chemical Synthesis and NMR Structure Determination
Studies have focused on synthesizing new linear geranylphenols, including this compound, and determining their structures using NMR spectroscopy (Taborga et al., 2013).
Polymer Synthesis
It's used in the synthesis of ethylene-propylene-diene terpolymers (EPDM), where its reactivity is compared with other similar dienes (Dolatkhani, Cramail, & Deffieux, 1996).
Antifungal Activity
Geranylphenols synthesized using this compound have been evaluated for their effect on the mycelial growth of the plant pathogen Botrytis cinerea, showing significant inhibitory effects (Espinoza et al., 2014).
Transition Metal Complexing
The compound participates in reactions with transition metals like rhodium(III) and thallium(III), leading to catalytic oxidation and other transformations (McQuillin & Parker, 1975).
Xanthone Derivatives
It has been identified in xanthone derivatives isolated from Garcinia polyantha Oliver, highlighting its presence in diverse natural products (Choudhary et al., 2005).
Radical Addition Behavior
The compound demonstrates novel regioselectivity in radical addition, indicating different reactivity patterns depending on the radical involved (McQuillin & Wood, 1976).
Eigenschaften
CAS-Nummer |
10522-33-5 |
|---|---|
Produktname |
(Z)-3,7-Dimethylocta-2,6-dienyl valerate |
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |
InChI-Schlüssel |
CVSWGLSBJFKWMW-KAMYIIQDSA-N |
Isomerische SMILES |
CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
melting_point |
Mp 291 ° 291°C |
Andere CAS-Nummern |
10522-33-5 10402-47-8 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



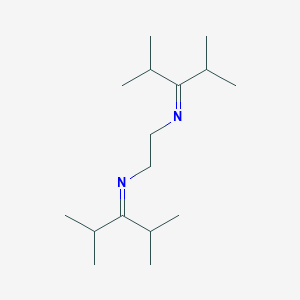

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
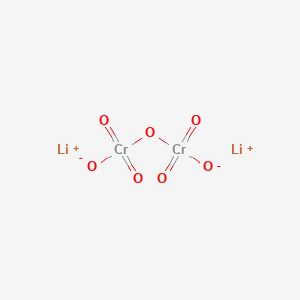
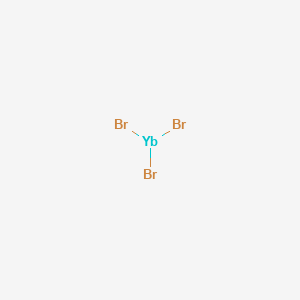

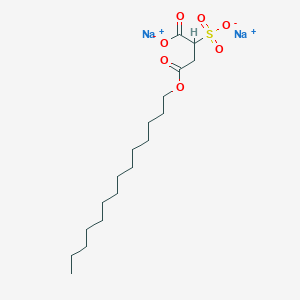
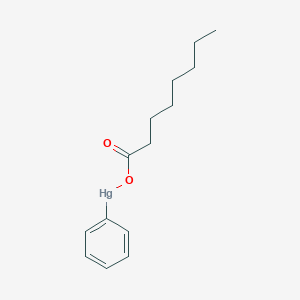
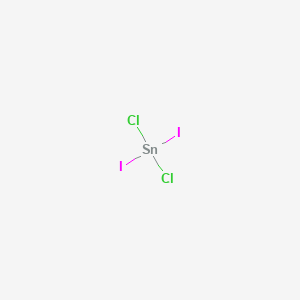
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)

